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molecular formula C7H6BrClN2O B8519953 2-Amino-3-chloro-5-pyridyl bromomethyl ketone CAS No. 120800-07-9

2-Amino-3-chloro-5-pyridyl bromomethyl ketone

Cat. No. B8519953
M. Wt: 249.49 g/mol
InChI Key: XXHONQJWLPIFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895950

Procedure details

16 g (0.1 mol) of bromine are added dropwise to a solution of 17.0 g (0.1 mol) of 2-amino-3-chloro-5-acetylpyridine in a mixture of 19.3 g of hydrogen bromide (47% strength aqueous solution; 0.11 mol) and 500 ml of glacial acetic acid. The mixture is subsequently stirred for two hours, brought to pH 8 and extracted with ethyl acetate. Drying and evaporation gives 18.5 g (74%) of the title compound, melting point 134° C. Example of the preparation of the pyridyl-aminomethyl ketones
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11](=[O:13])[CH3:12])=[CH:6][N:5]=1.Br>C(O)(=O)C>[Br:1][CH2:12][C:11]([C:7]1[CH:8]=[C:9]([Cl:10])[C:4]([NH2:3])=[N:5][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
17 g
Type
reactant
Smiles
NC1=NC=C(C=C1Cl)C(C)=O
Name
Quantity
19.3 g
Type
reactant
Smiles
Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(C(=NC1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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